4,6-difluoro-N-methylpyrimidin-2-amine 4,6-difluoro-N-methylpyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 165258-57-1
VCID: VC20898976
InChI: InChI=1S/C5H5F2N3/c1-8-5-9-3(6)2-4(7)10-5/h2H,1H3,(H,8,9,10)
SMILES: CNC1=NC(=CC(=N1)F)F
Molecular Formula: C5H5F2N3
Molecular Weight: 145.11 g/mol

4,6-difluoro-N-methylpyrimidin-2-amine

CAS No.: 165258-57-1

Cat. No.: VC20898976

Molecular Formula: C5H5F2N3

Molecular Weight: 145.11 g/mol

* For research use only. Not for human or veterinary use.

4,6-difluoro-N-methylpyrimidin-2-amine - 165258-57-1

Specification

CAS No. 165258-57-1
Molecular Formula C5H5F2N3
Molecular Weight 145.11 g/mol
IUPAC Name 4,6-difluoro-N-methylpyrimidin-2-amine
Standard InChI InChI=1S/C5H5F2N3/c1-8-5-9-3(6)2-4(7)10-5/h2H,1H3,(H,8,9,10)
Standard InChI Key CLKNOBNQYVWDCB-UHFFFAOYSA-N
SMILES CNC1=NC(=CC(=N1)F)F
Canonical SMILES CNC1=NC(=CC(=N1)F)F

Introduction

Chemical Identity and Structural Characteristics

4,6-difluoro-N-methylpyrimidin-2-amine is a fluorinated pyrimidine derivative with two fluorine atoms at positions 4 and 6 of the pyrimidine ring and a methylamino group at position 2. The compound's fundamental characteristics are summarized in Table 1.
Table 1: Chemical Identity of 4,6-difluoro-N-methylpyrimidin-2-amine

ParameterValue
CAS Registry Number165258-57-1
Molecular FormulaC₅H₅F₂N₃
Molecular Weight145.11 g/mol
IUPAC Name4,6-difluoro-N-methylpyrimidin-2-amine
Standard InChIInChI=1S/C5H5F2N3/c1-8-5-9-3(6)2-4(7)10-5/h2H,1H3,(H,8,9,10)
Standard InChIKeyCLKNOBNQYVWDCB-UHFFFAOYSA-N
SMILESCNC1=NC(=CC(=N1)F)F
Canonical SMILESCNC1=NC(=CC(=N1)F)F
The compound's chemical structure features a pyrimidine ring with fluorine atoms at positions 4 and 6, creating a symmetrical arrangement that contributes to its unique chemical properties and reactivity patterns .

Physical and Chemical Properties

4,6-difluoro-N-methylpyrimidin-2-amine presents as a liquid at standard conditions. Its physical and chemical properties are influenced by the presence of the fluorine atoms, which impart specific characteristics to the molecule.
Table 2: Physical and Chemical Properties of 4,6-difluoro-N-methylpyrimidin-2-amine

PropertyValue
Physical StateLiquid
XLogP3-AA1.4 (estimated for similar compounds)
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count1
Topological Polar Surface AreaApproximately 37.8 Ų
Purity in Commercial SamplesTypically ≥99.0%
The compound's relatively low molecular weight and moderate lipophilicity contribute to its utility as an intermediate in organic synthesis. The presence of fluorine atoms enhances the compound's metabolic stability and binding properties in drug development applications .

Structural Comparison with Related Compounds

Understanding 4,6-difluoro-N-methylpyrimidin-2-amine in the context of similar compounds provides valuable insights into its chemical behavior. Table 3 presents a comparison with structurally related compounds.
Table 3: Structural Comparison with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Difference
4,6-difluoro-N-methylpyrimidin-2-amine165258-57-1C₅H₅F₂N₃145.11Reference compound
4,6-dichloro-N-methylpyrimidin-2-amineN/AC₅H₅Cl₂N₃177.99Chlorine instead of fluorine
4,6-Difluoro-2-methylpyrimidine18382-80-4C₅H₄F₂N₂130.10Methyl instead of methylamino group
4-(Difluoromethyl)pyridin-2-amineN/AC₆H₆F₂N₂144.12Pyridine ring instead of pyrimidine
4,5-difluoro-N-methylpyridin-2-amineN/AC₆H₆F₂N₂144.12Pyridine ring with different fluorine positions
This structural comparison highlights the unique positioning of 4,6-difluoro-N-methylpyrimidin-2-amine within the family of fluorinated heterocycles, particularly its distinction from chlorinated analogs and related pyridine structures .

Applications in Chemical and Pharmaceutical Research

4,6-difluoro-N-methylpyrimidin-2-amine serves as a valuable intermediate in the synthesis of compounds with pharmaceutical potential. Its applications span several areas:

Building Block in Medicinal Chemistry

The compound functions as a key building block in medicinal chemistry, particularly in the development of compounds targeting various biological pathways. The fluorine atoms at positions 4 and 6 provide enhanced metabolic stability and potentially improved binding characteristics to target proteins.

Intermediate for Kinase Inhibitors

Similar fluorinated heterocycles have been utilized as intermediates in the synthesis of protein kinase inhibitors. For example, 4-(difluoromethyl)pyridin-2-amine serves as a key intermediate for inhibitors targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase .

Component in Novel Drug Development

The compound's structural features make it valuable in the development of novel drugs, where the fluorinated pyrimidine scaffold can be further elaborated to create compounds with specific biological activities and pharmacokinetic properties.

Research Applications and Future Directions

The potential of 4,6-difluoro-N-methylpyrimidin-2-amine in research continues to evolve, with several promising directions:

Development of Novel Kinase Inhibitors

Given the success of related compounds as intermediates in kinase inhibitor synthesis, 4,6-difluoro-N-methylpyrimidin-2-amine holds potential for the development of novel inhibitors targeting various kinases implicated in disease processes .

Structure-Activity Relationship Studies

The compound provides a valuable scaffold for structure-activity relationship studies, where modifications to various positions of the molecule can be explored to understand how structural changes affect biological activity.

Exploration of Fluorine-Specific Interactions

The specific positioning of fluorine atoms in 4,6-difluoro-N-methylpyrimidin-2-amine creates opportunities to study fluorine-specific interactions with biological targets, contributing to the broader understanding of fluorine chemistry in drug development .

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